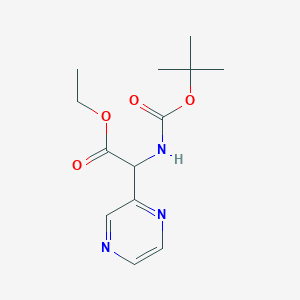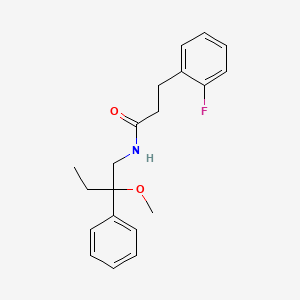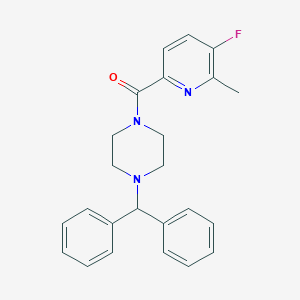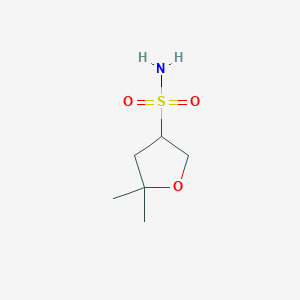
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate serves as a key intermediate in the synthesis of various heterocyclic compounds. Its applications are diverse, ranging from the creation of complex molecules to the exploration of new synthetic pathways. For instance, Bevk et al. (2001) demonstrated the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, showcasing its utility in generating amino substituted products and fused heterocycles like pyrimidinones, quinolizinones, and pyranones Bevk, D., Kmetič, M., Rečnik, S., Svete, J., Golič, L., Golobič, A., & Stanovnik, B. (2001). Chemistry of Heterocyclic Compounds.
Environmental and Biological Applications
Research into the environmental and biological implications of this compound and related compounds has also been pursued. In a notable study by Sun et al. (2017), pyrazinamide, a derivative within the same chemical family, was identified as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This discovery opens avenues for utilizing such compounds in agricultural practices to reduce postharvest loss by controlling the ripening process of fruits and senescence of flowers Sun, X., Li, Y., He, W., Ji, C., Xia, P., Wang, Y., Du, S., Li, H., Raikhel, N., Xiao, J., & Guo, H. (2017). Nature Communications.
Antioxidant and Antimicrobial Properties
Further extending its range of applications, research has been conducted on the antimicrobial and antioxidant properties of compounds synthesized from this compound. Asif et al. (2021) synthesized ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives, demonstrating their antimicrobial activity against common pathogenic bacteria. This suggests potential for these compounds in the development of new antibacterial agents Asif, M., Alghamdi, S., Alshehri Mm, & Kamal, M. (2021).
Material Science and Electrochemistry
In the realm of material science and electrochemistry, ethyl acetate derivatives, closely related to this compound, have been evaluated as solvents for Li-ion liquid electrolytes, offering significant improvements in performance at low temperatures. Herreyre et al. (2001) explored specific ternary mixtures containing cyclic and linear carbonate solvents along with esters like ethyl acetate and methyl butyrate, demonstrating their high conductivities and good performance in LiCoO2||graphite cells below −30°C Herreyre, S., Huchet, O., Barusseau, S., Perton, F., Bodet, J., & Biensan, P. (2001). Journal of Power Sources.
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyrazin-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-11(17)10(9-8-14-6-7-15-9)16-12(18)20-13(2,3)4/h6-8,10H,5H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAWCEDIQFLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=CN=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)
![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)
![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)



![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2547327.png)
